molecular formula C15H13NO3 B11859484 2-(Propylamino)naphtho[2,3-b]furan-4,9-dione

2-(Propylamino)naphtho[2,3-b]furan-4,9-dione

Cat. No.: B11859484
M. Wt: 255.27 g/mol
InChI Key: JAPVUGHNNLUHCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Propylamino)naphtho[2,3-b]furan-4,9-dione is a compound that belongs to the class of naphthoquinones. These compounds are known for their diverse biological activities and are often found in natural products, drugs, and drug candidates

Chemical Reactions Analysis

2-(Propylamino)naphtho[2,3-b]furan-4,9-dione undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The propylamino group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include palladium catalysts for hydrogenolysis and various oxidizing agents for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-(Propylamino)naphtho[2,3-b]furan-4,9-dione involves its interaction with molecular targets and pathways within cells. The compound’s cytotoxic activity is believed to be due to its ability to interfere with cellular processes, leading to cell death. Its antiviral activity may involve inhibition of viral replication or interference with viral entry into host cells .

Comparison with Similar Compounds

2-(Propylamino)naphtho[2,3-b]furan-4,9-dione can be compared with other naphthoquinone derivatives, such as:

Properties

Molecular Formula

C15H13NO3

Molecular Weight

255.27 g/mol

IUPAC Name

2-(propylamino)benzo[f][1]benzofuran-4,9-dione

InChI

InChI=1S/C15H13NO3/c1-2-7-16-12-8-11-13(17)9-5-3-4-6-10(9)14(18)15(11)19-12/h3-6,8,16H,2,7H2,1H3

InChI Key

JAPVUGHNNLUHCO-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=CC2=C(O1)C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.